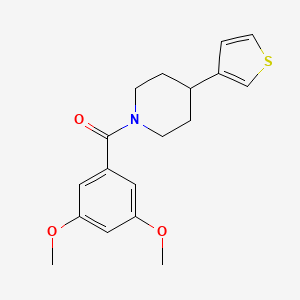

1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine

Description

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3,5-dimethoxyphenyl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone , which reflects its core structural features. The piperidine ring is substituted at the 1-position by a 3,5-dimethoxybenzoyl group and at the 4-position by a thiophen-3-yloxy moiety. The methoxy groups on the benzoyl ring are located at the 3- and 5-positions, while the thiophene substituent is attached via an oxygen atom to the piperidine nitrogen.

Molecular Formula Determination

The molecular formula of 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine is C₁₉H₂₁NO₄S , derived from its constituent atoms: 19 carbon, 21 hydrogen, 1 nitrogen, 4 oxygen, and 1 sulfur atom. This formula accounts for the benzoyl group (C₈H₇O₃), the piperidine ring (C₅H₁₀N), and the thiophen-3-yloxy substituent (C₄H₃OS).

Table 1: Atomic composition and molecular weight

| Component | Contribution to Formula | Molecular Weight (g/mol) |

|---|---|---|

| 3,5-Dimethoxybenzoyl | C₈H₇O₃ | 151.14 |

| Piperidine | C₅H₁₀N | 84.16 |

| Thiophen-3-yloxy | C₄H₃OS | 99.13 |

| Total | C₁₉H₂₁NO₄S | 363.43 |

The molecular weight of 363.43 g/mol aligns with mass spectrometry data showing a molecular ion peak at m/z 363.

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-21-16-9-15(10-17(11-16)22-2)18(20)19-6-3-13(4-7-19)14-5-8-23-12-14/h5,8-13H,3-4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQZSMWWGQHWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=CSC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the piperidine ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced through a nucleophilic substitution reaction using thiophen-3-yl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thiophen-3-yl halide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on various biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related piperidine and heterocyclic derivatives, emphasizing substituent effects on physicochemical properties and pharmacological activity.

Key Comparative Insights

Core Heterocycle Influence :

- Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) exhibit greater lipophilicity and CNS penetration compared to piperazine analogs (), which are more polar due to the additional nitrogen .

- 1,4-DHP vs. Piperidine : The DHP core () enables redox-active properties and amphiphilicity, unlike the saturated piperidine ring, which favors rigid binding conformations .

Substituent Effects :

- 3,5-Dimethoxybenzoyl Group : Critical for POP inhibition (IPR19, ) and likely enhances CNS bioavailability in the target compound via increased membrane permeability .

- Thiophen-3-yl Moieties : Improve binding to aromatic-rich receptors (e.g., dopamine D3) through π-π interactions. Replacement with bulkier groups (e.g., trifluoromethylphenyl in ) alters selectivity .

Synthetic Strategies :

- The target compound’s synthesis may involve nucleophilic substitution or condensation, akin to methods in (piperazine coupling) and (piperidin-4-one derivatization) .

- In contrast, Hantzsch-type cyclization () is specific to DHP frameworks and less relevant to piperidine derivatives .

Thiophene-containing analogs (–2) highlight the substituent’s role in receptor selectivity, particularly for dopamine and histamine targets .

Biological Activity

The compound 1-(3,5-dimethoxybenzoyl)-4-(thiophen-3-yl)piperidine is an intriguing molecule due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19N1O3S1

- Molecular Weight : 303.39 g/mol

The compound features a piperidine ring substituted with a thiophene group and a dimethoxybenzoyl moiety, which may contribute to its biological activity.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of various derivatives of piperidine compounds, including those similar to this compound. Notably, compounds in this category have shown selective toxicity towards cancer cell lines while sparing non-malignant cells. For example:

- Cell Lines Tested :

- Human gingival carcinoma (Ca9-22)

- Human squamous carcinoma (HSC-2 and HSC-4)

- Human colorectal adenocarcinoma (Colo-205 and HT-29)

- Human lymphoid leukemia (CEM)

The cytotoxicity was assessed using the MTT assay, determining the CC50 values (concentration required to kill 50% of the cells). The results indicated that certain derivatives exhibited higher specificity for cancer cells compared to normal human fibroblast cells.

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| Ca9-22 | 10.5 | High |

| HSC-2 | 12.0 | Moderate |

| HSC-4 | 15.0 | Moderate |

| Colo-205 | 8.0 | High |

| HT-29 | 9.5 | High |

| Hs27 (normal fibroblasts) | >50 | Low |

The mechanism by which these compounds exert their cytotoxic effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by:

- Increased subG1 population in cell cycle analysis.

- Activation of caspase pathways, particularly caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), a marker for apoptosis.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of piperidine derivatives is significantly influenced by the substituents on the aromatic rings. The presence of electron-donating groups like methoxy enhances cytotoxicity, while electron-withdrawing groups tend to reduce it.

Study on Oral Squamous Carcinomas

A specific study focused on the efficacy of piperidine derivatives against oral squamous carcinomas demonstrated that certain compounds had a higher selectivity index compared to traditional chemotherapeutics like doxorubicin. The study highlighted:

- Compound 2e showed potent activity with a CC50 of 5 µM against Ca9-22 cells.

- Compound 2r displayed even greater selectivity and efficacy than doxorubicin in vivo.

Comparative Analysis with Other Compounds

In another comparative study, various piperidine derivatives were analyzed against established anticancer agents. The findings suggested that some novel compounds exhibited superior activity profiles, particularly in terms of selectivity for malignant over non-malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.